N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine

Description

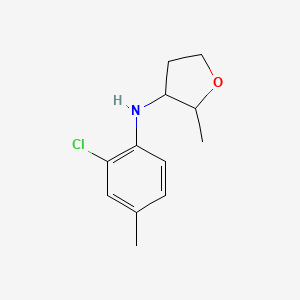

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is a substituted oxolane derivative featuring a 2-chloro-4-methylphenyl group attached to the 3-amino position of a 2-methyloxolane (tetrahydrofuran) ring. The compound’s molecular formula is inferred as C₁₂H₁₆ClNO (molecular weight 225.72), identical to its isomer N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3) but differing in substituent positions on the phenyl ring . Such positional changes significantly influence electronic, steric, and solubility properties, which are critical in pharmacological or material science applications.

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C12H16ClNO/c1-8-3-4-12(10(13)7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3 |

InChI Key |

NEMMUAOTKRKWCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=C(C=C(C=C2)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 2-chloro-4-methylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3) shares the same molecular formula but substitutes chlorine and methyl groups at the 4- and 2-positions of the phenyl ring, respectively. This isomer is reported as a liquid with storage conditions at +4°C , though boiling point and density data remain unavailable . The altered substituent arrangement likely affects its dipole moment and crystal packing compared to the target compound.

N-(4-Chlorophenyl)-2-methyloxolan-3-amine (CAS 1548195-13-6) lacks the methyl group on the phenyl ring, reducing steric hindrance and lipophilicity. Its molecular weight (224.71 ) is marginally lower, highlighting the impact of substituent simplicity on molecular properties .

Substituent Variations

N-(4-Ethylphenyl)-2-methyloxolan-3-amine (CAS 1554879-50-3) replaces the chloro group with an ethyl substituent, increasing hydrophobicity (molecular weight 205.30 ) . Such modifications are pivotal in drug design, where ethyl groups may enhance membrane permeability but reduce electrophilic reactivity.

Heterocyclic Analogs

Tolonidine Nitrate (N-(2-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine) replaces the oxolane ring with a dihydroimidazole moiety. This structural change confers basicity to the imidazole nitrogen, making it suitable for salt formation (e.g., nitrate) and enhancing solubility in polar solvents.

Data Tables: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents (Phenyl Ring) | Physical State | Storage Conditions |

|---|---|---|---|---|---|---|

| N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine* | C₁₂H₁₆ClNO | 225.72 | N/A | 2-Cl, 4-Me | Inferred solid | N/A |

| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | C₁₂H₁₆ClNO | 225.72 | 1545810-10-3 | 4-Cl, 2-Me | Liquid | +4°C |

| N-(4-Chlorophenyl)-2-methyloxolan-3-amine | C₁₁H₁₄ClNO | 224.71 | 1548195-13-6 | 4-Cl | N/A | N/A |

| N-(4-Ethylphenyl)-2-methyloxolan-3-amine | C₁₃H₁₉NO | 205.30 | 1554879-50-3 | 4-Et | N/A | - |

| Tolonidine Nitrate | C₁₀H₁₂ClN₃·NO₃ | 296.73 | N/A | 2-Cl, 4-Me (imidazole) | Solid | N/A |

*Inferred data based on structural analogs.

Biological Activity

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is CHClN, with a molecular weight of approximately 225.71 g/mol. It features a chiral center, which may influence its biological interactions and efficacy. The presence of the chloro group enhances its reactivity, making it a subject of interest for drug development and synthesis.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain pathogens.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating cytotoxic effects against specific cancer cell lines.

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects. This includes potential inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. This binding can modulate the activity of enzymes or receptors, leading to altered biological pathways. For instance, the compound's structure allows it to interact with AChE, potentially enhancing acetylcholine levels in the brain .

In Vitro Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various analogs of this compound against common bacterial strains.

- Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

-

Cytotoxicity Against Cancer Cells :

- In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- IC50 values were determined to be approximately 10 µM for HeLa cells, indicating promising anticancer activity.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to AChE. The results showed a strong binding interaction, suggesting that the compound could serve as a lead for developing new AChE inhibitors for Alzheimer's disease treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine | Chloro-substituted phenyl ring | Antimicrobial, anticancer |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Similar structure with thiazole | Anticancer potential |

| N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide | Different substitution pattern | Potential enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methyloxolan-3-amine with 2-chloro-4-methylphenyl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ at 60–80°C for 12–24 hours . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to aryl halide), solvent purity, and inert atmosphere (N₂/Ar) to minimize side reactions. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign signals to confirm regiochemistry and detect rotational isomers (e.g., amide bond rotation) in CDCl₃ or DMSO-d₆ .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., m/z 290.59 for C₁₁H₁₃BrClNO) and isotopic patterns .

- UV-Vis/Fluorescence Spectroscopy : For studying electronic transitions (e.g., λmax ~270–300 nm in acetonitrile) and potential fluorophore properties .

Q. How can impurities or byproducts be minimized during synthesis?

Methodological Answer:

- Use freshly distilled solvents (e.g., DMF) to avoid moisture-induced side reactions.

- Employ scavengers (e.g., molecular sieves) for halide byproduct removal.

- Optimize reaction time: Prolonged heating may degrade the oxolane ring.

- Purify via recrystallization (e.g., ethanol/water) or preparative HPLC (C18 column, methanol/water eluent) .

Advanced Research Questions

Q. How can discrepancies in NMR data due to rotational isomers be resolved?

Methodological Answer: Rotational isomers (e.g., syn and anti conformers around the amine-aryl bond) cause split peaks or broadening. Strategies include:

- Variable-Temperature NMR : Conduct experiments at 25–60°C to coalesce signals and calculate energy barriers (ΔG‡) .

- 2D NMR (COSY, NOESY) : Identify through-space correlations between oxolane protons and the aromatic ring to confirm dominant conformers .

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate conformer populations .

Q. What are the best practices for single-crystal X-ray diffraction analysis of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a saturated solution (e.g., dichloromethane/hexane) at 4°C .

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement : Use SHELXL (via Olex2 interface) for least-squares refinement. Address disorder in the oxolane ring using PART/SUMP instructions .

- Validation : Check CIF files with PLATON for symmetry errors and Rint values <0.05 .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO/LUMO energies (e.g., using Gaussian 16). Analyze Fukui indices for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Study solvation effects in water/DMSO using GROMACS. Monitor hydrogen bonding between the amine and solvent .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., ion channels), leveraging structural analogs like Tolonidine (antihypertensive agent) .

Q. How can spectrofluorometric data be interpreted to assess environmental sensitivity?

Methodological Answer:

- Solvatochromism : Measure fluorescence emission (λem) in solvents of varying polarity (e.g., hexane to DMSO). A red shift indicates increased dipole moment in the excited state .

- pH Titration : Track fluorescence intensity changes in buffered solutions (pH 2–12) to identify protonation sites (e.g., amine group pKa ~8.5) .

- Quenching Studies : Add incremental amounts of KI (collisional quencher) to calculate Stern-Volmer constants (KSV) and assess accessibility of fluorophores .

Data Contradiction Analysis

Q. How to address conflicting biological activity reports in structure-activity relationship (SAR) studies?

Methodological Answer:

- Control Experiments : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature).

- Metabolite Screening : Use LC-MS to rule out degradation products in bioactivity assays.

- Crystallographic Validation : Compare active/inactive analogs via X-ray structures to identify critical interactions (e.g., hydrogen bonding with target residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.